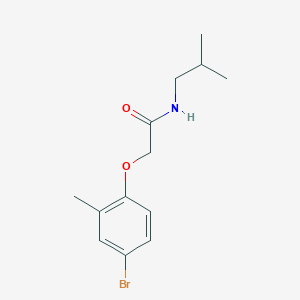![molecular formula C18H17N3O2 B297156 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B297156.png)
3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
科学研究应用
3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential as a diagnostic tool for certain diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been studied for its potential as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol is not fully understood. However, it has been shown to interact with various biological targets such as enzymes, receptors, and DNA. It has been suggested that the compound exerts its biological activity through the modulation of these targets.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
One of the advantages of using 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and simple reaction conditions. Another advantage is its versatility, as it can be used in various fields of research. However, one of the limitations is the lack of information on its toxicity and potential side effects. Further studies are needed to fully assess its safety for use in lab experiments.
未来方向
There are several future directions for the research on 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol. One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the exploration of its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. In addition, further studies are needed to fully understand its mechanism of action and its interactions with biological targets. Finally, the use of this compound in the development of novel materials and catalysts is an area that also warrants further investigation.
Conclusion:
In conclusion, 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol is a chemical compound that has shown promise in various fields of research. Its relatively simple synthesis method, versatility, and potential applications make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action, its safety profile, and its potential as a therapeutic agent.
合成方法
The synthesis of 3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol involves a multi-step process. The starting material is 2,7-dimethyl-3,5-dihydro-1H-pyrazolo[1,5-c]quinazoline, which is reacted with 4-nitrophenol in the presence of a base to form the corresponding nitro compound. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas or sodium dithionite. The final step involves the coupling of the amino compound with 3,4-dihydroxybenzaldehyde in the presence of a catalyst to form the desired product.
属性
分子式 |
C18H17N3O2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol |
InChI |
InChI=1S/C18H17N3O2/c1-10-5-3-6-12-14-9-11(2)20-21(14)18(19-16(10)12)13-7-4-8-15(22)17(13)23/h3-9,18,20,22-23H,1-2H3 |
InChI 键 |
RWHGFTXDYOCDOQ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C(=CC=C4)O)O)C |
SMILES |
CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C(=CC=C4)O)O)C |
规范 SMILES |
CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C(=CC=C4)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-bromo-3,5-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B297073.png)






![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)



![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)
